Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester
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Overview
Description
Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester is a chemical compound with significant applications in various fields. This compound is characterized by the presence of phosphonic acid and trifluoroethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester typically involves the esterification of phosphonic acid with 2-iodoethanol and 2,2,2-trifluoroethanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include phosphonic acid, 2-iodoethanol, and 2,2,2-trifluoroethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The iodine atom in the 2-iodoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters .
Scientific Research Applications
Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoroethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trifluoroethyl) phosphite
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate
Uniqueness
Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester is unique due to the presence of both iodoethoxy and trifluoroethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
186345-41-5 |
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Molecular Formula |
C7H10F6IO4P |
Molecular Weight |
430.02 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[2-iodoethoxymethyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C7H10F6IO4P/c8-6(9,10)3-17-19(15,5-16-2-1-14)18-4-7(11,12)13/h1-5H2 |
InChI Key |
FBCPWTURELUJAL-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)OCP(=O)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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